
Chdmdve
Overview
Description
Chdmdve is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Search Result Limitations
The provided sources focus on:
None of these sources mention "Chdmdve" or structurally related compounds.
Potential Explanations for Missing Data
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Nomenclature Issues : "this compound" may represent a typographical error, an obscure abbreviation, or a proprietary compound not indexed in public databases.
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Specialized Applications : The compound might be experimental, unpublished, or restricted to niche industrial research.
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Synthetic Novelty : If "this compound" is a newly synthesized molecule, peer-reviewed data may not yet exist.
Recommendations for Further Research
To address this gap, consider:
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Verifying the Compound’s IUPAC Name : Ensure the chemical identifier is correct (e.g., checking for typos like "this compound" vs. "CH3DMV").
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Consulting Specialized Databases :
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Reaxys or SciFinder for proprietary chemical data.
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PubChem or ChemSpider for structural validation.
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Exploring Patent Literature : Industrial patents often disclose novel compounds before academic publication.
General Framework for Analyzing Unfamiliar Compounds
If "this compound" is confirmed as a valid compound, apply the following investigative steps:
Step 1: Structural Elucidation
Property | Method | Example from Search Results |
---|---|---|
Functional Groups | IR Spectroscopy | Phenol red used to detect pH changes |
Bond Cleavage Patterns | Mass Spectrometry | Fragmentation analysis via CGRs |
Step 2: Reactivity Profiling
Step 3: Kinetic and Mechanistic Studies
Parameter | Tool | Example |
---|---|---|
Rate Laws | DoE and kinetic modeling | Cediranib synthesis optimization |
Transition States | URVA computational analysis | CH₃ + H₂ → CH₄ reaction mechanism |
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the physicochemical properties of Chdmdve?
- Methodological Answer :
- Define measurable objectives (e.g., solubility, stability under varying conditions) and select appropriate instrumentation (e.g., NMR, HPLC) based on the compound's characteristics .
- Include control groups (e.g., inert analogs) to isolate this compound-specific effects .
- Predefine statistical thresholds (e.g., p < 0.05) and replicate trials to ensure reliability .
Q. What are the best practices for collecting and managing spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer :
- Standardize data formats (e.g., JCAMP-DX for spectra) and metadata (e.g., solvent, temperature) to ensure interoperability .
- Use version-controlled repositories (e.g., Zenodo) for raw data storage, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Validate instrument calibration with reference compounds before data acquisition .
Q. How can literature reviews be systematically integrated into this compound research?
- Methodological Answer :
- Use Boolean search strategies in databases (e.g., SciFinder, PubMed) with keywords like "this compound synthesis" or "this compound bioactivity" .
- Critically appraise sources by prioritizing peer-reviewed journals and excluding non-reproducible studies .
- Map gaps in existing knowledge (e.g., unexplored reaction pathways) to justify novel hypotheses .
Q. What steps ensure the validation of analytical methods for this compound quantification?
- Methodological Answer :
- Perform linearity tests (e.g., 5-point calibration curves) and assess limits of detection/quantification (LOD/LOQ) .
- Compare results across independent techniques (e.g., mass spectrometry vs. UV-Vis) to confirm accuracy .
- Document deviations rigorously, including environmental factors (e.g., humidity) that may affect outcomes .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?
- Methodological Answer :
- Re-examine input parameters in simulations (e.g., force fields, solvent models) for alignment with experimental conditions .
- Conduct sensitivity analyses to identify variables (e.g., pH, temperature) causing discrepancies .
- Cross-validate findings with orthogonal methods (e.g., X-ray crystallography if DFT calculations fail) .
Q. What strategies enhance the reproducibility of this compound synthesis protocols?
- Methodological Answer :
- Publish detailed synthetic procedures, including batch-specific reagent purity and reaction monitoring intervals .
- Use open-source lab notebooks (e.g., LabArchives) for real-time documentation and peer auditing .
- Collaborate with independent labs to replicate key steps and validate robustness .
Q. How can cross-disciplinary approaches (e.g., bioinformatics, materials science) advance this compound research?
- Methodological Answer :
- Integrate cheminformatics tools (e.g., molecular docking) to predict this compound’s bioactivity .
- Apply machine learning to analyze high-throughput screening data for structure-activity relationships .
- Partner with materials scientists to explore this compound’s applications in nanotechnology (e.g., drug delivery systems) .
Q. What methodologies are effective for analyzing high-dimensional datasets (e.g., multi-omics) involving this compound?
- Methodological Answer :
- Use dimensionality reduction techniques (e.g., PCA, t-SNE) to identify latent patterns in spectral or genomic data .
- Implement batch correction algorithms to mitigate technical variability in large-scale studies .
- Apply Bayesian statistics to quantify uncertainty in complex models (e.g., pharmacokinetic simulations) .
Properties
Molecular Formula |
C12H20O2 |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
1,1-bis(ethenoxymethyl)cyclohexane |
InChI |
InChI=1S/C12H20O2/c1-3-13-10-12(11-14-4-2)8-6-5-7-9-12/h3-4H,1-2,5-11H2 |
InChI Key |
HIYIGPVBMDKPCR-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC1(CCCCC1)COC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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